N-(3-Chlorobenzyl)-2-butanamine
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Overview
Description
N-(3-Chlorobenzyl)-2-butanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the third position and a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-2-butanamine typically involves the reaction of 3-chlorobenzyl chloride with 2-butanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions and yield.
Purification steps: Such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-2-butanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorobenzyl)-2-butanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-2-butanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecule. The pathways involved may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It may interact with receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzyl)-2-butanamine: Similar structure but with the chlorine atom at the fourth position.
N-(3-Bromobenzyl)-2-butanamine: Similar structure but with a bromine atom instead of chlorine.
N-(3-Chlorobenzyl)-2-propanamine: Similar structure but with a shorter propanamine chain.
Uniqueness
N-(3-Chlorobenzyl)-2-butanamine is unique due to the specific positioning of the chlorine atom and the length of the butanamine chain. These structural features influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOXRXNYHSXDSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405943 |
Source
|
Record name | N-(3-CHLOROBENZYL)-2-BUTANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893590-34-6 |
Source
|
Record name | N-(3-CHLOROBENZYL)-2-BUTANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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